(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound “(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE” is a synthetic organic molecule that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a benzodioxole derivative with a nitrophenyl-substituted oxazolone. The reaction conditions often include the use of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxazolone ring can be opened under acidic or basic conditions to yield different products.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Ring-opened products: Formed by the hydrolysis of the oxazolone ring.
Substituted benzodioxole derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: As a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: As an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the nitrophenyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom on the benzodioxole ring and the nitro group on the phenyl ring can enhance its interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H11ClN2O6 |
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Molecular Weight |
386.7 g/mol |
IUPAC Name |
(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11ClN2O6/c1-9-2-3-10(5-14(9)21(23)24)17-20-13(18(22)27-17)4-11-6-15-16(7-12(11)19)26-8-25-15/h2-7H,8H2,1H3/b13-4- |
InChI Key |
CEYUDAIGIAFLLM-PQMHYQBVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC4=C(C=C3Cl)OCO4)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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